5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide
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Overview
Description
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the pentafluoro-l6-sulfaneyl group adds to its distinctiveness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. Common reagents used in this process include DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents and covalent nucleophilic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-l6-sulfaneyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pentafluoro-l6-sulfaneyl group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Another isoxazole derivative with similar structural features but different substituents.
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
Uniqueness
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide stands out due to the presence of the pentafluoro-l6-sulfaneyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H9F5N2O2S |
---|---|
Molecular Weight |
328.26 g/mol |
IUPAC Name |
5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7-10(6-17-20-7)11(19)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-6H,1H3,(H,18,19) |
InChI Key |
YLBURUVILRLHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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